(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride
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Overview
Description
(1S,6R)-2-Oxabicyclo[420]octan-7-amine;hydrochloride is a bicyclic amine compound with the molecular formula C8H16ClN It is known for its unique structure, which includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the amine group: The amine group can be introduced through reductive amination or other suitable amination reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
Quality control: Ensuring the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of oxides or ketones.
Reduction: Can produce amines or alcohols.
Substitution: Can result in the formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its bicyclic structure may also make it a candidate for studying molecular recognition and binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs that target specific biological pathways or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,6R,7S)-Bicyclo[4.2.0]octan-7-amine hydrochloride
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- Bicyclo[4.2.0]octane-7-acetic acid, 7-(aminomethyl)-, (1R,6R,7S)-
Uniqueness
(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride is unique due to its specific stereochemistry and the presence of an oxabicyclo ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, binding affinity, and stability.
Properties
IUPAC Name |
(1S,6R)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXSQBQDHGGSW-NAZYBQMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2OC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CC2N)OC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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